1-(3,3-Difluorocyclobutyl)ethan-1-ol

Vue d'ensemble

Description

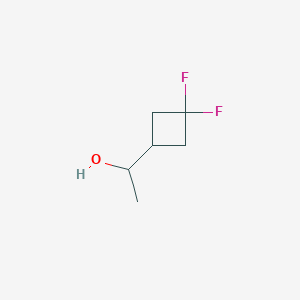

1-(3,3-Difluorocyclobutyl)ethan-1-ol is a chemical compound with the CAS Number: 1784303-38-3. It has a molecular weight of 136.14 and its IUPAC name is 1-(3,3-difluorocyclobutyl)ethan-1-ol .

Molecular Structure Analysis

The InChI code for 1-(3,3-Difluorocyclobutyl)ethan-1-ol is 1S/C6H10F2O/c1-4(9)5-2-6(7,8)3-5/h4-5,9H,2-3H2,1H3 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Synthesis of Building Blocks : The compound 1-(3,3-Difluorocyclobutyl)ethan-1-ol is used in the synthesis of various building blocks. For example, Ryabukhin et al. (2018) describe the synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, and trifluoroborate ketone, which are significant for chemical synthesis and applications in medicinal chemistry (Ryabukhin et al., 2018).

Novel Synthesis Processes : This chemical is also pivotal in novel synthesis methods. For instance, Zhang et al. (2007) utilized a palladium-catalyzed cyclization-isomerization process involving 3,3,3-trifluoroprop-1-en-2-yl-substituted furans, a process where similar compounds play a critical role (Zhang et al., 2007).

Metal-Free Cycloaddition Reactions : Alcaide et al. (2015) demonstrated the use of 1-(3,3-Difluorocyclobutyl)ethan-1-ol in metal-free [2+2] cycloaddition reactions. This approach is noteworthy for its mild and facile conditions, which do not require irradiation or heating (Alcaide et al., 2015).

Polycyclic Ring System Construction : Someswarao et al. (2018) used a related compound in the stereoselective construction of fused polycyclic ring systems, which is a vital process in the synthesis of many natural products (Someswarao et al., 2018).

Preparation of Fluorine-Containing Epoxides : Shimizu et al. (1996) conducted a study on the preparation of fluorine-containing epoxides using similar compounds, demonstrating the importance of these compounds in synthesizing biologically active molecules (Shimizu et al., 1996).

Gem-Difluorocyclobutane Synthesis : Lin et al. (2021) reported on the synthesis of gem-difluorocyclobutanes, a process where 1-(3,3-Difluorocyclobutyl)ethan-1-ol and related compounds play a critical role. These structures are valuable in medicinal chemistry (Lin et al., 2021).

Safety and Hazards

The safety information available indicates that 1-(3,3-Difluorocyclobutyl)ethan-1-ol has some hazards associated with it. The GHS pictograms indicate a signal word of warning. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

Propriétés

IUPAC Name |

1-(3,3-difluorocyclobutyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c1-4(9)5-2-6(7,8)3-5/h4-5,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJVSYLIEDZMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC(C1)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,3-Difluorocyclobutyl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Methyl-(6-pyrazol-1-yl-pyrimidin-4-yl)-amino]-acetic acid](/img/structure/B1434730.png)